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Compound of Interest

Compound Name: 5-Bromo-2,1,3-benzoxadiazole

Cat. No.: B1272960 Get Quote

Technical Guide: 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

synthesis, and reactivity of 5-Bromo-2,1,3-benzoxadiazole, a key heterocyclic building block

in medicinal chemistry and materials science.

Core Chemical Properties
5-Bromo-2,1,3-benzoxadiazole, also known as 5-Bromobenzofurazan, is a solid organic

compound.[1] Its stability under normal conditions makes it a reliable intermediate in various

synthetic applications.[2]

Identifiers and Descriptors
The fundamental identifiers and computed chemical descriptors for 5-Bromo-2,1,3-
benzoxadiazole are summarized below for easy reference.
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Identifier/Descriptor Value Reference

IUPAC Name 5-bromo-2,1,3-benzoxadiazole [3]

Synonym 5-Bromobenzofurazan [4]

CAS Number 51376-06-8 [3][4]

Molecular Formula C₆H₃BrN₂O [3][4]

SMILES Brc1ccc2nonc2c1 [1]

InChI
1S/C6H3BrN2O/c7-4-1-2-5-

6(3-4)9-10-8-5/h1-3H
[3]

InChIKey
ZWDFFESFCIACQC-

UHFFFAOYSA-N
[3]

Physicochemical Data
This table outlines the key physicochemical properties of the molecule. The majority of these

values are computationally derived.

Property Value Reference

Molecular Weight 199.00 g/mol [3][4]

Exact Mass 197.94288 Da [3]

Monoisotopic Mass 197.94288 Da [3]

Appearance Solid [1]

Topological Polar Surface Area 38.9 Å² [3]

Hydrogen Bond Acceptor

Count
3 [3]

Rotatable Bond Count 0 [3]

Complexity 133 [3]
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Synthesis and Reactivity
5-Bromo-2,1,3-benzoxadiazole serves as a versatile intermediate. Its bromo-substituent

makes it an ideal substrate for cross-coupling reactions, enabling the synthesis of more

complex molecules.

Proposed Synthesis
While a specific protocol for 5-Bromo-2,1,3-benzoxadiazole is not readily available, a

plausible synthetic route can be adapted from the established synthesis of related

benzoxadiazoles, such as 2,1,3-benzoxadiazole and its dibromo derivative.[5][6] The proposed

pathway involves the cyclization of a nitroaniline precursor followed by bromination.

Step 1: Cyclization

Step 2: Bromination

2-Nitroaniline

2,1,3-Benzoxadiazole-1-oxide

  NaOCl, TBAB, KOH/Et₂O

2,1,3-Benzoxadiazole

 PPh₃, Toluene, reflux

2,1,3-Benzoxadiazole

5-Bromo-2,1,3-benzoxadiazole

 Br₂, Fe catalyst (proposed)
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Caption: Proposed synthetic workflow for 5-Bromo-2,1,3-benzoxadiazole.

Experimental Protocol (Proposed):

Synthesis of 2,1,3-Benzoxadiazole (7):

To a mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, and a

50% wt KOH solution, add a sodium hypochlorite solution dropwise.[5][6]

Stir the mixture at room temperature for approximately 7 hours.[5][6]

Separate the organic layer and extract the aqueous layer with dichloromethane (CH₂Cl₂).

[5][6]

Combine the organic layers and evaporate under reduced pressure to yield 2,1,3-

benzoxadiazole-1-oxide (6).[5][6]

Place the resulting oxide, triphenylphosphine (PPh₃), and toluene in a flask and reflux for 3

hours.[5]

After cooling and filtration, evaporate the solvent. Purify the crude product via silica gel

chromatography (eluent: CH₂Cl₂) to afford 2,1,3-benzoxadiazole (7).[5]

Bromination to 5-Bromo-2,1,3-benzoxadiazole (Proposed):

This step is adapted from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and would

require optimization.

Place the synthesized 2,1,3-benzoxadiazole (7) and a catalytic amount of iron powder in a

round-bottom flask.

Heat the mixture. Add Br₂ (1 equivalent) dropwise over a period of time.

Reflux the reaction for several hours, monitoring by TLC.
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After cooling, dissolve the resulting mixture in CH₂Cl₂ and wash sequentially with a

saturated sodium bicarbonate solution, brine, and water.

Dry the organic layer and concentrate under vacuum.

Purify the crude product by silica gel chromatography to yield 5-Bromo-2,1,3-
benzoxadiazole.

Reactivity and Applications
The bromine atom on the benzoxadiazole ring is a key functional group for further molecular

elaboration, most notably through palladium-catalyzed cross-coupling reactions.

Stability and Hazards:

Stability: The compound is stable under normal storage conditions.[2]

Incompatible Materials: Avoid strong oxidizing agents.[2]

Hazardous Decomposition: Upon combustion, it may produce nitrogen oxides (NOx), carbon

monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[2]

Safety: It is classified as harmful if swallowed (H302) and causes skin and serious eye

irritation.[1][2] Appropriate personal protective equipment should be worn during handling.[2]

Key Reactions - Suzuki-Miyaura Coupling:

5-Bromo-2,1,3-benzoxadiazole is an excellent substrate for Suzuki-Miyaura coupling

reactions, allowing for the formation of a C-C bond between the benzoxadiazole core and

various aryl or vinyl boronic acids.[7] This reaction is fundamental in synthesizing complex

molecules for drug discovery and developing organic materials with specific electronic and

photophysical properties.
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Reactants

5-Bromo-2,1,3-benzoxadiazole

5-Aryl-2,1,3-benzoxadiazole

Aryl Boronic Acid

Pd Catalyst
e.g., Pd(PPh₃)₄

Base

e.g., K₂CO₃

Click to download full resolution via product page

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a dry reaction flask, add 5-Bromo-2,1,3-benzoxadiazole (1.0 eq.), the desired

arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base

(e.g., K₂CO₃, 2-3 eq.).

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle

three times.

Add an anhydrous solvent (e.g., a mixture of Dioxane and water) via syringe.

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed,

as monitored by TLC or GC-MS.

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl

acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-

2,1,3-benzoxadiazole product.

Spectral Data
While experimental spectra for 5-Bromo-2,1,3-benzoxadiazole are not available in the cited

literature, data for closely related structures can provide an estimation of expected chemical

shifts. For example, in the ¹H NMR spectrum of the isomeric 5-bromo-1,3-benzoxazole,

aromatic protons appear in the range of δ 7.20-7.85 ppm. For ¹³C NMR, signals for substituted

benzoxazole carbons typically appear between δ 110-160 ppm. Actual experimental values for

the title compound would need to be determined empirically.

Applications in Research and Development
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a recognized fluorophore.[5]

The introduction of a bromine atom at the 5-position provides a convenient handle for synthetic

chemists to incorporate this fluorescent unit into larger molecular architectures. Its derivatives

are explored for applications including:

Fluorescent Probes: As a building block for creating sensors for biological imaging.

Pharmaceutical Development: As an intermediate in the synthesis of biologically active

compounds.

Materials Science: In the development of organic electronic materials, such as those used in

organic light-emitting diodes (OLEDs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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